molecular formula C8H12O B13256471 2-(1-Methylcyclopropyl)cyclopropane-1-carbaldehyde

2-(1-Methylcyclopropyl)cyclopropane-1-carbaldehyde

Cat. No.: B13256471
M. Wt: 124.18 g/mol
InChI Key: MKYODHBEYDHEQO-UHFFFAOYSA-N
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Description

2-(1-Methylcyclopropyl)cyclopropane-1-carbaldehyde is a unique organic compound characterized by its cyclopropane rings. The compound’s molecular formula is C₈H₁₂O, and it has a molecular weight of 124.18 g/mol . This compound is notable for its strained ring structure, which imparts unique reactivity and properties.

Properties

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

2-(1-methylcyclopropyl)cyclopropane-1-carbaldehyde

InChI

InChI=1S/C8H12O/c1-8(2-3-8)7-4-6(7)5-9/h5-7H,2-4H2,1H3

InChI Key

MKYODHBEYDHEQO-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)C2CC2C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methylcyclopropyl)cyclopropane-1-carbaldehyde typically involves the reaction of a glycal with a carbene under Simmons-Smith conditions. This method is particularly effective for cyclopropanes with an unsubstituted external methylene group . Another method involves the use of diazoesters for ester-substituted cyclopropanes .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity. The use of advanced catalytic systems and continuous flow reactors could enhance the efficiency of industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methylcyclopropyl)cyclopropane-1-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form primary alcohols.

    Substitution: The cyclopropane rings can undergo substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Conditions often involve the use of strong nucleophiles such as Grignard reagents or organolithium compounds.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1-Methylcyclopropyl)cyclopropane-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Methylcyclopropyl)cyclopropane-1-carbaldehyde involves its reactivity due to the strained cyclopropane rings. These rings can undergo ring-opening reactions, leading to various products depending on the reaction conditions . The aldehyde group also participates in typical carbonyl chemistry, including nucleophilic addition and condensation reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Methylcyclopropyl)cyclopropane-1-carbaldehyde is unique due to its dual cyclopropane rings, which impart significant ring strain and reactivity. This makes it a valuable compound for studying ring-opening reactions and developing new synthetic methodologies.

Biological Activity

2-(1-Methylcyclopropyl)cyclopropane-1-carbaldehyde is a cyclic aldehyde with a unique structure characterized by two fused cyclopropane rings and an aldehyde functional group. Its molecular formula is C8_{8}H12_{12}O, with a molecular weight of approximately 138.21 g/mol. This compound has garnered interest in organic and medicinal chemistry due to its potential reactivity and biological applications, although specific biological activity data remains limited.

The compound's structural features contribute to its chemical behavior, which includes significant reactivity due to the aldehyde group. This reactivity allows for potential interactions with biological macromolecules, suggesting possible applications in drug development and biochemical research.

Property Details
Molecular FormulaC8_{8}H12_{12}O
Molecular Weight138.21 g/mol
StructureTwo fused cyclopropane rings
Functional GroupAldehyde

Potential Biological Activities

While direct studies on the biological activity of this compound are scarce, compounds with similar structures often exhibit various pharmacological properties. The presence of the aldehyde functional group suggests potential for:

  • Covalent bonding with nucleophilic sites on proteins or other biomolecules.
  • Enzyme inhibition , which is common among cyclic compounds.
  • Antimicrobial activity , as seen in structurally related compounds.

Case Studies and Related Research

Research indicates that cyclopropane derivatives can exhibit diverse biological activities:

  • Insecticidal Activity : Cyclopropane-containing pyrethroids have shown significant insecticidal effects, indicating that structural analogs may also possess similar activities .
  • Antitumor Properties : Compounds with cyclopropane rings have been studied for their potential antitumor effects, highlighting their importance in cancer research .
  • Enzyme Inhibition : The unique reactivity of cyclopropanes allows them to act as enzyme inhibitors, which could be explored further for therapeutic applications .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison can be made with other structurally similar compounds:

Compound Name Structural Features Biological Activity
CyclopropanecarboxaldehydeContains a cyclopropane ring but lacks fused structureModerate antimicrobial activity noted
CyclobutanecarboxaldehydeContains a cyclobutane ringLimited studies on biological activity
2-(1-Methylcyclopropyl)cyclobutane-1-carbaldehydeSimilar structure but different ring positioningPotential enzyme inhibition observed

The dual-ring system and the presence of both a methyl group and an aldehyde functional group in this compound confer distinct chemical properties compared to its analogs, suggesting unique pathways for biological interactions.

Future Directions for Research

Given the preliminary insights into the potential biological activities of this compound, further research is warranted to elucidate its specific interactions within biological systems. Suggested areas for future investigation include:

  • In vitro studies to assess enzyme inhibition and antimicrobial properties.
  • In vivo studies to evaluate therapeutic efficacy in relevant disease models.
  • Mechanistic studies to understand the pathways through which this compound interacts with biological macromolecules.

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